PulD protein
描述
PulD is a critical outer membrane secretin in the type II secretion system (T2SS) of Klebsiella oxytoca, responsible for translocating folded exoproteins (e.g., pullulanase) across the outer membrane . Structurally, PulD forms a multimeric pore (typically a dodecamer) and requires its cognate lipoprotein chaperone, PulS, for proper folding and membrane localization . Key features include:
- Domains: An N-terminal transmembrane domain, a periplasmic region, and a C-terminal secretin domain.
- Processing: Cleaved by signal peptidase I (SPaseI) during translocation across the inner membrane .
- Assembly: Efficient multimerization in fluid lipid membranes, with folding intermediates dependent on membrane fluidity .
属性
CAS 编号 |
127548-29-2 |
|---|---|
分子式 |
C14H19NO2 |
同义词 |
PulD protein |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
XpsD (Xanthomonas campestris)
- Homology : Shares significant sequence similarity with PulD (~30% identity) .
- Structural Differences :
- Functional Overlap : Both facilitate extracellular protein secretion, but XpsD’s role in outer membrane integration remains unconfirmed .
Filamentous Phage pIV Protein
- Sequence Homology : Shares conserved residues with PulD in the secretin domain .
- Functional Parallels : Facilitates phage particle extrusion, analogous to PulD’s role in protein secretion .
- Structural Divergence : pIV lacks the N-terminal periplasmic domain found in PulD, reflecting its specialized role in phage assembly .
PilQ (Neisseria meningitidis)
ExeD (Aeromonas hydrophila)
- Functional Similarity : Forms outer membrane channels for toxin secretion .
- Biophysical Insights : ExeD forms uniform pores in planar lipid bilayers under optimized conditions, similar to PulD’s SDS-resistant multimers .
Table 1: Comparative Analysis of PulD and Homologs
| Feature | PulD (Klebsiella) | XpsD (Xanthomonas) | pIV (Filamentous Phage) | PilQ (Neisseria) | ExeD (Aeromonas) |
|---|---|---|---|---|---|
| Processing Enzyme | SPaseI | SPaseII | SPaseI | SPaseI | SPaseI |
| Lipidation | No | Yes | No | No | No |
| Chaperone | PulS | None identified | None | PilF/PilW | None |
| Multimerization | SDS-resistant dodecamer | SDS-sensitive multimer | SDS-resistant multimer | SDS-resistant multimer | SDS-resistant multimer |
| Function | T2SS secretion | T2SS secretion | Phage extrusion | T4P assembly | Toxin secretion |
| Membrane Fluidity Requirement | Yes (fluid membranes) | Unknown | No | Yes | Yes |
Research Findings and Mechanistic Insights
- Assembly Dynamics: PulD multimerization is a sequential process requiring fluid lipid membranes. In rigid membranes (e.g., with long acyl chains), PulD remains monomeric, highlighting the role of membrane fluidity in folding .
- Chaperone Interaction : PulS binds to PulD’s intrinsically disordered C-terminal S-domain, inducing structural order and enabling outer membrane targeting .
- Functional Redundancy : Despite low sequence identity (~20%), secretins like PulD and ExeD share conserved pore-forming mechanisms, suggesting evolutionary convergence in Gram-negative bacteria .
常见问题
Q. What is the primary function of PulD in bacterial secretion systems?
PulD is a secretin protein critical for type II secretion systems in Gram-negative bacteria. It forms a multimeric channel in the outer membrane, enabling the secretion of virulence factors like toxins and enzymes. Its oligomeric structure (e.g., ~500 kDa complexes) ensures efficient substrate translocation .
Q. How is PulD’s interaction with its chaperone PulS characterized experimentally?
PulD requires PulS for stabilization and membrane localization. This interaction is studied using techniques like SEC-TD (Size Exclusion Chromatography with Triple Detection), which measures hydrodynamic properties (e.g., molecular mass, intrinsic viscosity) to confirm 1:1 binding stoichiometry between PulS and the S domain of PulD (Sdom) .
Q. What methods are used to determine PulD’s oligomeric state?
Urea extraction and SDS-PAGE under non-denaturing conditions reveal PulD’s resistance to dissociation, confirming its stable multimeric assembly. Protease treatment further identifies stable domains (e.g., C-terminal fragments) integrated into membranes .
Advanced Research Questions
Q. How does limited proteolysis aid in understanding PulD’s domain structure?
Limited proteolysis with immobilized proteases cleaves PulD into stable N-terminal (QAAKPV sequence) and C-terminal fragments. SDS-PAGE and Coomassie staining show that the C-terminal fragment retains multimerization capacity, while the N-terminal region is protease-sensitive, highlighting domain-specific roles .
Q. What contradictions exist in PulD’s structural studies, and how are they resolved?
Early studies debated whether PulD’s oligomerization requires PulS. SEC-TD and urea extraction experiments clarified that PulS stabilizes PulD during assembly but is not part of the final channel. Discrepancies in hydrodynamic radii (e.g., 3.3 nm vs. 3.7 nm) are resolved by validating methods across labs .
Q. How can researchers assess the novelty of PulD-associated biomarkers in clinical datasets?
The Plasma Proteome Database (PPD) allows batch screening of proteins/peptides against known plasma components. Researchers upload datasets to PPD’s Plasma Proteome Explorer to identify PulD-interacting proteins absent in healthy individuals, prioritizing novel biomarkers .
Q. What role does SEC-TD play in analyzing PulD-PulS interactions?
SEC-TD combines size exclusion, light scattering, and viscometry to quantify binding affinities and conformational changes. For PulD-PulS, it confirmed a compact 1:1 heterodimer (intrinsic viscosity ~4.5 mL/g) and ruled out higher-order complexes .
Q. How are conflicting interpretations of PulD’s protease resistance addressed?
Contradictory protease digestion results (e.g., variable fragment stability) are resolved by standardizing experimental conditions (e.g., pH, protease concentration) and validating findings with immunoblotting or mass spectrometry .
Methodological and Data Analysis Questions
Q. What protocols are recommended for isolating PulD complexes?
- Membrane extraction : Use 2% SDS or 8M urea to solubilize PulD while preserving oligomers.
- Purification : Affinity chromatography with PulS-tagged variants followed by SEC-TD to isolate intact complexes .
Q. How do researchers validate PulD’s role in secretion using mutagenesis?
Site-directed mutagenesis of conserved residues (e.g., in the GspD domain) disrupts oligomerization. Secretion assays with pulD-deficient strains complemented with mutants quantify substrate secretion efficiency (e.g., ELISA for toxins) .
Q. What statistical approaches are used to analyze PulD’s hydrodynamic data?
SEC-TD data are analyzed using Zimm plots for molecular mass and Einstein-Simha equations for intrinsic viscosity. Outliers are excluded via Grubbs’ test to ensure reproducibility .
Resource Utilization
Q. Which databases support PulD-related structural and functional studies?
Q. How can researchers contribute PulD data to public repositories?
PPD’s submission portal (http://www.plasmaproteomedatabase.org/protein_concentration ) accepts PulD-associated protein concentrations, interaction partners, and disease correlations. Data are reviewed for consistency before integration .
Experimental Design Considerations
Q. What controls are essential in PulD knockout studies?
Q. How do researchers optimize PulD expression for structural studies?
Codon-optimized pulD is expressed in E. coli BL21(DE3) with PulS co-expression. Induction at low temperatures (18°C) and osmotic shock improve soluble oligomer yield .
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